molecular formula C10H13NO B3301366 5-(2-Pyridyl)pentan-2-one CAS No. 90874-87-6

5-(2-Pyridyl)pentan-2-one

Cat. No.: B3301366
CAS No.: 90874-87-6
M. Wt: 163.22 g/mol
InChI Key: JNAQSIAPRPFYPX-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)pentan-2-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyridyl)pentan-2-one typically involves the reaction of 2-pyridylmagnesium bromide with 2-pentanone under controlled conditions. This reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyridyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Pyridine carboxylic acids.

    Reduction: Pyridyl alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(2-Pyridyl)pentan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Pyridyl)pentan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-one: A simpler ketone with similar structural features but lacking the pyridine ring.

    2-Pyridylmethanol: Contains a pyridine ring but with a hydroxyl group instead of a ketone.

    2-Pyridylacetic acid: Features a carboxylic acid group attached to the pyridine ring

Uniqueness

5-(2-Pyridyl)pentan-2-one is unique due to the presence of both a pyridine ring and a ketone group. This combination imparts distinct chemical reactivity and potential for diverse applications. The compound’s ability to undergo various chemical reactions and form coordination complexes makes it valuable in research and industrial contexts .

Properties

IUPAC Name

5-pyridin-2-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(12)5-4-7-10-6-2-3-8-11-10/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQSIAPRPFYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to reference F. Noel, Albertson J. Am. Chem. Soc. 1950, 72, 2594-99, a reaction mixture comprising 50 g of acetyl acetone, 1.5 g of sodium and 108 g of 2-vinylpyridine is refluxed for 7 hours. The produced may be distilled as a yellow oil at 1.5. 102 Pa (1.1 Torr) (b.p.: 90-127° C.). Fractional distillation of this oil yields 11.9 g of 5-(2-pyridyl)-2-pentanone (4a) with a boiling point of 88-105° C. and 1.3·102 Pa (1.0 Torr).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(2-Pyridyl)pentan-2-one
5-(2-Pyridyl)pentan-2-one
5-(2-Pyridyl)pentan-2-one
Reactant of Route 4
Reactant of Route 4
5-(2-Pyridyl)pentan-2-one
5-(2-Pyridyl)pentan-2-one

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